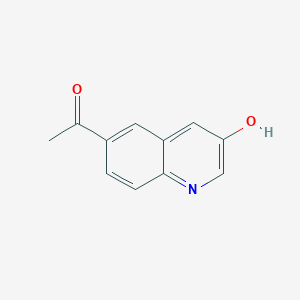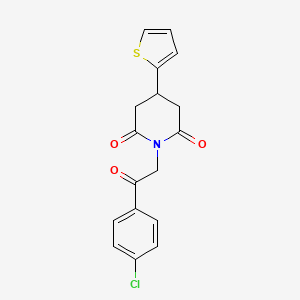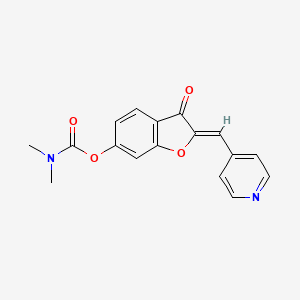
N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C18H19F3N4O and its molecular weight is 364.372. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Analytical Method Development
Nonaqueous Capillary Electrophoresis of Imatinib Mesylate and Related Substances
A study developed a nonaqueous capillary electrophoretic separation method for Imatinib Mesylate (IM) and related substances, including N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((piperazin-1-yl)methyl) benzamide (NDI), highlighting its significance in quality control of pharmaceuticals. The method focused on optimizing separation conditions such as electrolyte type, concentration, applied voltage, and buffer modifier, employing large-volume sample stacking for sensitivity enhancement. This technique is praised for its simplicity, effectiveness, and affordability, making it promising for IM quality control (Ye et al., 2012).
Drug Metabolism and Pharmacokinetics
Metabolism of Flumatinib in Chronic Myelogenous Leukemia Patients
Research on Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, identified its metabolites in chronic myelogenous leukemia patients, providing insights into its metabolic pathways in humans. The study revealed that Flumatinib's main metabolites were products of N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, with both phase I and phase II metabolites detected. This knowledge is crucial for understanding the drug's pharmacokinetics and optimizing therapeutic strategies (Gong et al., 2010).
Therapeutic Targets and Mechanisms
N-Pyridyl and Pyrimidine Benzamides as KCNQ2/Q3 Potassium Channel Openers
A series of N-pyridyl benzamide KCNQ2/Q3 potassium channel openers were identified, demonstrating activity in animal models of epilepsy and pain. This research underscores the potential of such compounds in developing new treatments for neurological conditions. The structure-activity relationships led to the identification of compounds with selective activity for KCNQ2/Q3 channels, facilitating the advancement of candidates into clinical studies (Amato et al., 2011).
Antifungal Activity
Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety
This study synthesized novel pyrimidine derivatives with an amide moiety and evaluated their antifungal activities against various pathogens. Compounds demonstrated significant antifungal activity, offering a foundation for the development of new antifungal agents. This research contributes to addressing the need for effective treatments against fungal infections, highlighting the therapeutic potential of pyrimidine derivatives (Wu et al., 2021).
Mecanismo De Acción
Target of Action
Similar compounds have been used as therapeutic agents to treat leukemia, specifically inhibiting the activity of tyrosine kinases .
Mode of Action
It is known that tyrosine kinase inhibitors, like imatinib, bind to an inactive abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions .
Biochemical Pathways
Tyrosine kinase inhibitors generally interfere with the signaling pathways that lead to cell growth and proliferation .
Result of Action
Tyrosine kinase inhibitors generally result in the inhibition of cell growth and proliferation .
Action Environment
It is known that the bioavailability and efficacy of drugs can be influenced by various factors including ph, temperature, and the presence of other substances .
Propiedades
IUPAC Name |
N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O/c1-12-6-8-25(9-7-12)16-10-15(22-11-23-16)24-17(26)13-4-2-3-5-14(13)18(19,20)21/h2-5,10-12H,6-9H2,1H3,(H,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPKGTGSXCJUPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=NC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[2-(Azepan-1-yl)pyridin-4-yl]methyl]-2-(2-formylphenoxy)acetamide](/img/structure/B2817345.png)


![N-([2,4'-bipyridin]-4-ylmethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2817349.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2817352.png)

![(Z)-5-((2-(cyclohexylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one](/img/structure/B2817354.png)




![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[2-(dimethylamino)pyridin-3-yl]methyl}propanamide](/img/structure/B2817365.png)
